molecular formula C18H13Cl2N3O5 B2916926 [(Z)-[1-[(4-chlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] 3-chloropropanoate CAS No. 303998-50-7

[(Z)-[1-[(4-chlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] 3-chloropropanoate

Cat. No. B2916926
CAS RN: 303998-50-7
M. Wt: 422.22
InChI Key: YDEPGJKLWUQNLS-FXBPSFAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(Z)-[1-[(4-chlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] 3-chloropropanoate is a useful research compound. Its molecular formula is C18H13Cl2N3O5 and its molecular weight is 422.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Compounds similar to the one described are often synthesized for their potential applications in medicinal chemistry and drug discovery. For instance, alpha-nitro ketones , serving as electrophiles and nucleophiles, show significant promise in creating bioactive molecules for probing nicotinic acetylcholine receptor interactions, which are vital for understanding neurochemical processes and designing neuroactive drugs (Nanjing Zhang, M. Tomizawa, J. Casida, 2004). Similarly, the synthesis of nitroarenes and their reduction to aminoarenes using formic acid demonstrates a valuable method for creating compounds that could be foundational in developing new pharmaceuticals (Yoshihisa Watanabe et al., 1984).

Biochemical Applications

Some derivatives are explored for their antimalarial activities , showcasing how structural modifications can enhance bioactivity against resistant strains of parasites, which is crucial for advancing antimalarial therapy (L. M. Werbel et al., 1986). Moreover, the development of metal complexes with specific organic ligands, including those resembling the queried compound, points to potential applications in cancer therapy by inhibiting key cellular processes (A. Aboelmagd et al., 2021).

Material Science and Photophysical Applications

The photophysical properties of compounds featuring nitro and amino groups are significant for developing fluorescent probes and sensors . For example, derivatives used for fluorescence derivatization of amino acids offer insights into bioanalytical applications, potentially useful in detecting and imaging biological molecules (V. Frade et al., 2007). Similarly, compounds acting as photoinitiators in photopolymerization processes underscore the importance of these molecules in creating advanced materials with tailored properties (Y. Guillaneuf et al., 2010).

properties

IUPAC Name

[(Z)-[1-[(4-chlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] 3-chloropropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O5/c19-8-7-16(24)28-21-17-14-9-13(23(26)27)5-6-15(14)22(18(17)25)10-11-1-3-12(20)4-2-11/h1-6,9H,7-8,10H2/b21-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEPGJKLWUQNLS-FXBPSFAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=NOC(=O)CCCl)C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN2C3=C(C=C(C=C3)[N+](=O)[O-])/C(=N/OC(=O)CCCl)/C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.